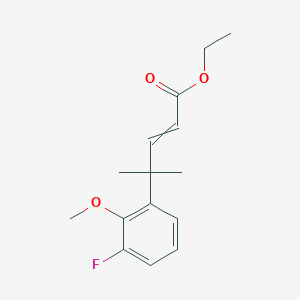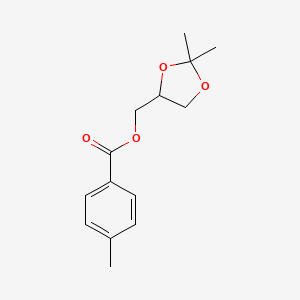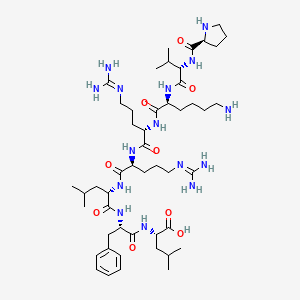![molecular formula C12H16N2O2 B14221543 2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- CAS No. 632357-10-9](/img/structure/B14221543.png)
2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- is a compound that belongs to the class of piperidinones. Piperidinones are six-membered nitrogen-containing heterocycles that are widely found in natural products and pharmaceuticals. This compound, in particular, has a methoxyphenyl group attached to the piperidinone ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- can be achieved through various methods. One common approach involves the condensation of p-anisidine (4-methoxyaniline) with a suitable piperidinone precursor under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- involves its interaction with specific molecular targets. The methoxyphenyl group can enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biological research.
Comparación Con Compuestos Similares
Similar Compounds
2-Piperidinone: A simpler analog without the methoxyphenyl group.
4-Methoxyphenylpiperidine: A compound with a similar structure but lacking the carbonyl group of the piperidinone.
N-Phenylpiperidinone: A compound with a phenyl group instead of a methoxyphenyl group.
Uniqueness
2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- is unique due to the presence of both the piperidinone ring and the methoxyphenyl group. This combination can result in distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
632357-10-9 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
(4S)-4-(4-methoxyanilino)piperidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-4-2-9(3-5-11)14-10-6-7-13-12(15)8-10/h2-5,10,14H,6-8H2,1H3,(H,13,15)/t10-/m0/s1 |
Clave InChI |
XIAJXZHQDDEYKD-JTQLQIEISA-N |
SMILES isomérico |
COC1=CC=C(C=C1)N[C@H]2CCNC(=O)C2 |
SMILES canónico |
COC1=CC=C(C=C1)NC2CCNC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline](/img/structure/B14221462.png)



![Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]-](/img/structure/B14221493.png)


![3H-Cyclopenta[b]pyridin-2-amine, 4,4a,5,6,7,7a-hexahydro-4-methyl-, (4R,4aR,7aR)-](/img/structure/B14221515.png)
![6-{[(Naphthalen-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14221518.png)



![Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14221553.png)
![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
